3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
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Description
The compound “3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole moiety is known for its broad range of chemical and biological properties .
Scientific Research Applications
Chemistry and Synthesis
The chemistry of compounds similar to 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one involves various heterocyclic frameworks that are central to medicinal chemistry and drug discovery. These compounds, including azetidine, pyrrolidine, and piperidine derivatives, play a significant role in the synthesis of molecules with potential therapeutic effects. Such compounds have been identified as alpha-subtype selective 5-HT-1D receptor agonists, demonstrating their relevance in migraine treatment with fewer side effects (Habernickel, 2001).
Drug Discovery and Lead Optimization
In drug discovery, the structural modification and optimization of piperidine and azetidine derivatives is a common strategy to enhance biological activity and metabolic stability. For instance, the synthesis and evaluation of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine have demonstrated their utility as advanced building blocks for lead optimization programs due to their increased size and conformational flexibility compared to parent heterocycles (Feskov et al., 2019).
Antifungal and Antitumor Activities
The exploration of triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) highlights the antimycotic potential of compounds within this chemical space. These derivatives have shown promising antifungal activity against a range of human pathogenic fungi, including Candida albicans, with some compounds exhibiting superior activity compared to fluconazole (Sun et al., 2007). Additionally, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antitumor activity, further illustrating the therapeutic potential of such chemical frameworks (Naito et al., 2005).
Neuropharmacology
The development of benzimidazole derivatives as selective neuropeptide Y Y1 receptor antagonists for antiobesity drugs showcases the application of piperidinylalkyl groups in enhancing receptor affinity. This research emphasizes the importance of the spatial arrangement and functionalization of the piperidine ring relative to the benzimidazole core in achieving high receptor selectivity and potency (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)17-20-14-6-3-4-7-15(14)22(17)13-10-21(11-13)16-8-5-9-19-18(16)23/h3-4,6-7,12-13,16H,5,8-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPZVCVZNXSLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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